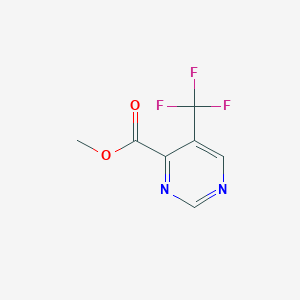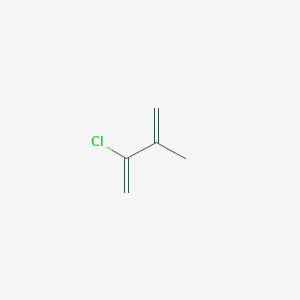
1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene
Descripción general
Descripción
1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene is an organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a fluorobenzene moiety
Métodos De Preparación
The synthesis of 1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 3-fluorobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the sulfonyl and bromine groups.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, while the bromine atom can be replaced by other nucleophiles through substitution reactions.
Electrophilic Aromatic Substitution: The fluorobenzene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-((4-Bromophenyl)sulfonyl)-3-fluorobenzene can be compared with other similar compounds, such as:
4-Bromobenzenesulfonyl chloride: This compound is used as an activating agent in the synthesis of nucleotides and as a protecting group for amines.
4-Bromophenylsulfonylacetonitrile: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.
The uniqueness of this compound lies in its combination of a bromophenyl group, a sulfonyl group, and a fluorobenzene moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZKBEBXAXOVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d][1,2,3]thiadiazol-7-amine](/img/structure/B3187818.png)
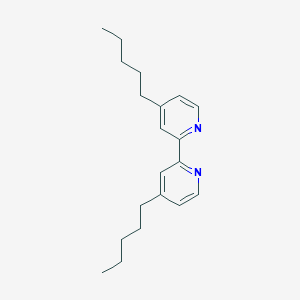

![N-[4-(4-Methoxyanilino)phenyl]acetamide](/img/structure/B3187851.png)


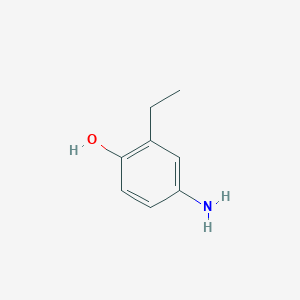

![2-Propenoic acid, 2-methyl-, 4-[bis(4-methylphenyl)amino]phenyl ester](/img/structure/B3187870.png)

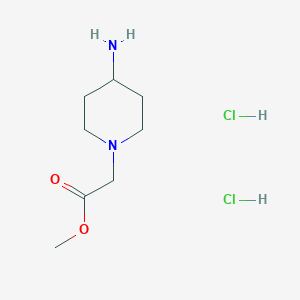
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B3187883.png)
